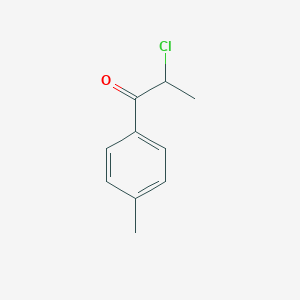

2-Chloro-1-(4-methylphenyl)-1-Propanone

Descripción

Significance and Role as a Key Synthetic Intermediate for Organic Compounds

2-Chloro-1-(4-methylphenyl)-1-propanone is a versatile intermediate in the synthesis of a variety of organic compounds. Its primary significance lies in its utility as a precursor to pharmacologically active molecules and other complex chemical structures.

One of the most cited applications of this compound is in the synthesis of Mephedrone Hydrochloride, a synthetic stimulant related to cathinone (B1664624) and methcathinone. The synthesis of such compounds highlights the role of this compound in the construction of psychoactive substances.

Beyond this, it serves as a crucial intermediate in the synthesis of 2-p-chloromethyl phenylpropionic acid, which is a precursor to various pharmaceutical compounds. The reactivity of the chloro group and the ketone functionality allows for a range of chemical transformations, making it a valuable building block for heterocyclic compounds and polymers. Its application as a reagent in functional group transformations, such as halogenation and carbonyl activation, further underscores its importance in synthetic organic chemistry.

The table below summarizes some of the key synthetic applications of this compound.

| Application | Resulting Compound Class | Example |

| Pharmaceutical Synthesis | Substituted Cathinones | Mephedrone Hydrochloride |

| Pharmaceutical Synthesis | Phenylpropionic Acid Derivatives | 2-p-chloromethyl phenylpropionic acid |

| General Organic Synthesis | Heterocyclic Compounds | Various |

| General Organic Synthesis | Polymers | Various |

Structural Context within Alpha-Haloketones and Aryl Ketones

This compound belongs to two important classes of organic compounds: alpha-haloketones and aryl ketones. wikipedia.orgnumberanalytics.com Its chemical properties and reactivity are a direct consequence of the functional groups that define these classes.

Alpha-Haloketones: This class of compounds is characterized by a halogen atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. wikipedia.org This structural feature makes alpha-haloketones highly reactive, as they possess two electrophilic sites: the carbonyl carbon and the alpha-carbon bearing the halogen. mdpi.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, increasing the susceptibility of the alpha-carbon to nucleophilic attack. nih.gov This bifunctional nature allows for a wide range of reactions, including nucleophilic substitutions and rearrangements. wikipedia.orgnih.gov

Aryl Ketones: Aryl ketones are compounds where a carbonyl group is bonded to at least one aromatic ring. fiveable.me The presence of the aryl group influences the reactivity of the carbonyl group through electronic effects. Aryl ketones are important intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me A common method for their synthesis is the Friedel-Crafts acylation. fiveable.me

The structure of this compound, with its chloro-substituted alpha-carbon and the p-tolyl group attached to the carbonyl, embodies the characteristics of both these classes, making it a reactive and versatile synthetic tool.

The key structural features are detailed in the table below:

| Feature | Description |

| IUPAC Name | 2-chloro-1-(4-methylphenyl)propan-1-one |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 g/mol |

| Key Functional Groups | Carbonyl (ketone), Chloro (halide), Aromatic ring (p-tolyl) |

Historical Perspectives and Evolution of Research in Alpha-Haloketone Chemistry

The study of alpha-haloketones has a rich history dating back to the late 19th century. A pivotal moment in the development of this area of chemistry was the discovery of the Favorskii rearrangement by the Russian chemist Alexei Yevgrafovich Favorskii in 1894. wikipedia.orgpurechemistry.org This reaction involves the rearrangement of alpha-halo ketones in the presence of a base to form carboxylic acid derivatives. wikipedia.org The Favorskii rearrangement became a powerful tool for the synthesis of branched carboxylic acids and for ring contraction in cyclic alpha-halo ketones. wikipedia.orgresearchgate.net

Early research in the 20th century focused on elucidating the mechanism of the Favorskii rearrangement and exploring the scope of alpha-haloketone reactivity with various nucleophiles. nih.gov These foundational studies established alpha-haloketones as important intermediates in organic synthesis. The development of spectroscopic techniques in the mid-20th century, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allowed for a deeper understanding of the conformational analysis and electronic properties of these molecules. nih.gov

Over the years, research has expanded to include the development of new and more efficient methods for the synthesis of alpha-haloketones, as well as their application in the synthesis of complex natural products and heterocyclic compounds. mdpi.com

Scope and Objectives of Contemporary Research Endeavors on the Compound

Current research involving this compound and related alpha-haloketones is focused on several key areas, driven by the demand for more efficient, selective, and environmentally benign synthetic methods.

A significant objective is the development of "greener" synthetic protocols. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods to improve reaction efficiency and reduce waste. chemistryviews.org For instance, recent studies have explored photochemical methods for the synthesis of alpha-haloketones, which can offer a more sustainable alternative to traditional halogenation reactions. chemistryviews.org

Another area of focus is the expansion of the synthetic utility of this compound as a building block for novel and complex molecules. This includes its use in the synthesis of new heterocyclic scaffolds with potential biological activity. Research into pyrovalerone analogues, a class of monoamine uptake inhibitors, has utilized similar structures, indicating a potential avenue for the application of this compound in medicinal chemistry.

Furthermore, there is ongoing interest in exploring the reaction mechanisms of alpha-haloketones to enable more precise control over reaction outcomes. A deeper understanding of the factors that govern selectivity in reactions involving these bifunctional molecules is crucial for their effective application in complex synthetic pathways.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMPEHALQVCQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397589 | |

| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69673-92-3 | |

| Record name | 2-Chloro-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1 4 Methylphenyl 1 Propanone

Established Synthetic Routes and Their Mechanistic Underpinnings

Traditional synthesis of 2-Chloro-1-(4-methylphenyl)-1-propanone relies on classical organic reactions that are well-documented in chemical literature. These routes, while effective, often present challenges related to yield, selectivity, and environmental impact.

One established pathway involves the reaction of 2-Chloropropionamide with toluene (B28343). This transformation is a variant of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Mason Crafts in 1877. sapub.org In this reaction, an acyl group is attached to an aromatic ring, in this case, the methyl-substituted benzene (B151609) ring of toluene. sapub.org

The mechanism typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The Lewis acid coordinates to the amide, increasing its electrophilicity. However, amides are generally less reactive than acyl chlorides or anhydrides in Friedel-Crafts reactions due to the high strength of the carbon-nitrogen bond, which hinders its cleavage to form the necessary acyl cation intermediate. nih.gov Despite this, the reaction can proceed, often under forcing conditions, via a superelectrophilic activation of the amide, leading to the formation of the desired aryl ketone. nih.gov The reaction of 2-Chloropropionamide and toluene is a recognized synthetic route for the target compound. chemicalbook.com

An alternative and widely used method is the direct alpha-halogenation of a ketone, specifically 4'-methylpropiophenone (B145568). chemicalbook.com This reaction introduces a halogen atom at the carbon atom adjacent (in the alpha position) to the carbonyl group. libretexts.org The reaction can be performed using elemental chlorine (Cl₂) or other chlorinating agents and can be promoted by either acidic or basic conditions, each proceeding through a different mechanism. pressbooks.pub

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction proceeds through an enol intermediate. openstax.org The process begins with the protonation of the carbonyl oxygen, followed by the removal of an alpha-hydrogen to form an enol. libretexts.org This enol formation is typically the slow, rate-determining step of the reaction. libretexts.orgopenstax.org The nucleophilic double bond of the enol then attacks the electrophilic halogen (e.g., Cl₂). libretexts.org A final deprotonation step yields the α-halogenated ketone and regenerates the acid catalyst. libretexts.org Acid-catalyzed halogenation is particularly useful for synthesizing mono-halogenated products because the introduction of an electron-withdrawing halogen atom deactivates the product, making further protonation and subsequent halogenation less favorable. pressbooks.pub For unsymmetrical ketones, halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate. openstax.orgchemistrysteps.com

Base-Promoted Mechanism: In the presence of a base, the reaction occurs via an enolate intermediate. chemistrysteps.com A base removes an acidic alpha-hydrogen to form the enolate, which then acts as a nucleophile and attacks the halogen. pressbooks.pub Unlike the acid-catalyzed version, the resulting α-halo ketone is more acidic than the starting material due to the electron-withdrawing inductive effect of the halogen. pressbooks.pubchemistrysteps.com This increased acidity makes the removal of the remaining alpha-hydrogens faster, often leading to polyhalogenation. pressbooks.pubchemistrysteps.com Therefore, to achieve mono-chlorination, acidic conditions are generally preferred. missouri.edu

Both the Friedel-Crafts acylation of toluene and the alpha-halogenation of 4'-methylpropiophenone offer viable routes to this compound. However, they differ significantly in terms of efficiency, waste generation, and operational complexity.

The Friedel-Crafts pathway, particularly when using traditional Lewis acids like AlCl₃, suffers from several drawbacks. The reaction requires at least a stoichiometric amount of the catalyst because both the amide starting material and the ketone product form complexes with the Lewis acid. organic-chemistry.org This leads to a large amount of acidic aluminum-containing waste generated during aqueous workup, resulting in a poor atom economy and a high E-factor (environmental factor), which signifies a high mass ratio of waste to desired product. gcande.org

The alpha-halogenation route can be more efficient, especially if the 4'-methylpropiophenone precursor is readily available. chemicalbook.com This pathway is often more direct and can offer higher atom economy. The primary challenge lies in controlling the reaction to achieve selective mono-chlorination and prevent the formation of di-chlorinated or other byproducts, a feat more readily accomplished under acidic conditions. pressbooks.pubmissouri.edu

| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Alpha-Halogenation |

|---|---|---|

| Starting Materials | 2-Chloropropionamide, Toluene | 4'-Methylpropiophenone, Chlorinating Agent (e.g., Cl₂) |

| Key Reagents/Catalysts | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Acid (e.g., HCl) or Base |

| Primary Advantage | Direct formation of the C-C bond between the aromatic ring and the acyl group. | Generally higher atom economy and more direct if precursor is available. |

| Primary Disadvantage | Large quantities of catalyst waste (low atom economy), harsh reaction conditions. | Potential for polyhalogenation (especially under basic conditions), requires a pre-synthesized ketone. |

| Process Efficiency | Lower, due to stoichiometric catalyst use and complex workup. | Potentially higher, especially with catalytic methods and good selectivity control. |

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly driven by the need for more selective, efficient, and environmentally benign processes. Research into the synthesis of this compound and related compounds reflects this trend, with a focus on advanced catalytic systems and the adoption of green chemistry principles.

To overcome the limitations of classical synthetic routes, researchers are developing novel catalytic methods.

For Friedel-Crafts acylation , a significant focus has been on replacing stoichiometric AlCl₃ with more sustainable alternatives. These include:

Solid Acid Catalysts: Materials like zeolites (e.g., H-ZSM-5) can catalyze Friedel-Crafts reactions. lookchem.com They offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation.

Ionic Liquids: Aluminum chloride-based ionic liquids have been used as both catalyst and solvent for Friedel-Crafts acylations, simplifying the reaction process and allowing for catalyst recycling. google.com

Other Metal Catalysts: A variety of other Lewis and Brønsted acids, including zinc oxide (ZnO) and indium triflate, have been explored as efficient and often milder catalysts for acylation reactions. organic-chemistry.org

For alpha-halogenation , modern approaches aim for greater selectivity and the use of safer halogenating agents. An example is the iridium-catalyzed tandem isomerization/C-Cl bond formation, which can convert allylic alcohols into α-chloroketones with high regioselectivity using N-chlorosuccinimide (NCS) as the chlorine source. orgsyn.org While this specific method starts from a different precursor, it exemplifies the development of sophisticated catalytic systems to achieve selective halogenation under mild conditions.

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. nih.gov The application of these principles is crucial for modernizing the synthesis of this compound.

Waste Prevention: The most significant green improvement is the shift from stoichiometric reagents to catalytic systems. nih.gov Using a recyclable solid acid catalyst for Friedel-Crafts acylation instead of AlCl₃ dramatically reduces the amount of inorganic waste produced. organic-chemistry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov The alpha-halogenation of 4'-methylpropiophenone is inherently more atom-economical than a classical Friedel-Crafts reaction that consumes large amounts of catalyst.

Safer Solvents and Auxiliaries: Traditional syntheses often employ hazardous chlorinated solvents like dichloroethane. google.com Green approaches focus on using safer alternatives, such as switching to less toxic solvents or employing solvent-free reaction conditions. The use of supercritical fluids like CO₂ is also a promising green solvent alternative. researchgate.net

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes is a key goal. nih.gov Developing catalytic systems that operate at ambient temperature and pressure, or using energy-efficient technologies like microwave-assisted synthesis, can significantly reduce the environmental footprint of the production process.

Use of Renewable Feedstocks: While the core starting materials (e.g., toluene) are derived from petroleum, a long-term green chemistry goal is to source feedstocks from renewable biological sources whenever feasible. nih.gov

By integrating these novel catalytic approaches and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Precursors and Starting Materials for this compound Synthesis

The synthesis of this compound is a multi-step process that relies on readily available and industrially significant starting materials. The primary route involves the formation of a key intermediate, 4-methylpropiophenone, which is subsequently halogenated to yield the final product. The selection of precursors is critical for ensuring high yield and purity.

The foundational precursor for the aromatic core of the molecule is Toluene . Toluene serves as the aromatic substrate in a Friedel-Crafts acylation reaction, a fundamental method for attaching acyl groups to aromatic rings. chemicalbook.comscribd.com The methyl group on the toluene ring is an ortho-, para-director, meaning it directs incoming electrophiles to these positions. Due to steric hindrance, the para-substituted product, 4-methylpropiophenone, is predominantly formed. chemicalbook.com

The acylating agent in this reaction is typically either Propionyl chloride or Propionic anhydride (B1165640) . chemicalbook.comscribd.com Propionyl chloride is a highly reactive acyl halide that readily forms an acylium ion in the presence of a Lewis acid catalyst. chemicalbook.comguidechem.com This high reactivity often leads to faster reaction times. Alternatively, propionic anhydride can be used, which is sometimes preferred in industrial settings to avoid the generation of corrosive hydrogen chloride gas. scribd.com The reaction with propionic anhydride also proceeds via the formation of an acylium ion, catalyzed by a Lewis acid or a solid acid catalyst. scribd.com

The crucial intermediate formed from the Friedel-Crafts acylation of toluene is 4-Methylpropiophenone . chemicalbook.comscribd.com This aromatic ketone is the direct precursor to the final product. The subsequent step in the synthesis is the selective chlorination of 4-methylpropiophenone at the alpha-position of the carbonyl group. This targeted halogenation introduces the chlorine atom to form this compound.

The synthesis pathway can be summarized as follows: Toluene reacts with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a catalyst to form 4-methylpropiophenone. This intermediate is then chlorinated to produce this compound.

The following interactive data table provides a summary of the key precursors and intermediates involved in the synthesis of this compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| Toluene | C₇H₈ | Aromatic Substrate |

| Propionyl chloride | C₃H₅ClO | Acylating Agent |

| Propionic anhydride | C₆H₁₀O₃ | Acylating Agent |

| 4-Methylpropiophenone | C₁₀H₁₂O | Key Intermediate |

Chemical Reactivity and Transformation Studies of 2 Chloro 1 4 Methylphenyl 1 Propanone

Electrophilic Character and Reaction Pathways of Alpha-Haloketones

The reactivity of α-haloketones like 2-Chloro-1-(4-methylphenyl)-1-propanone is dominated by the presence of two electron-withdrawing groups: the carbonyl group and the chlorine atom. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond, which increases the electron deficiency and electrophilicity of the α-carbon. nih.gov This electronic arrangement makes the compound susceptible to attack by nucleophiles at multiple sites, primarily the α-carbon and the carbonyl carbon. nih.gov

Nucleophilic substitution at the carbon atom bearing the halogen is a common reaction pathway for α-haloketones. jove.comjove.com These reactions typically proceed via an SN2 mechanism. jove.comjove.com The rate and outcome of the substitution are influenced by the nature of the nucleophile. Less basic nucleophiles are generally preferred for substitution at the α-carbon. jove.comjove.com The use of strongly basic nucleophiles can lead to competing reactions, such as the formation of α-haloenolate ions, which may participate in other reaction pathways like rearrangements. jove.comjove.com

The general mechanism involves the direct displacement of the chloride ion by a nucleophile. A variety of nucleophiles can be employed, leading to a range of substituted products.

Table 1: Examples of Nucleophilic Substitution Reactions with α-Haloketones

| Nucleophile (Nu⁻) | Reagent Example | Product Type | General Structure |

| Amine | R-NH₂ | α-Aminoketone | |

| Thiolate | R-SNa | α-Thioketone | |

| Azide | NaN₃ | α-Azidoketone | |

| Cyanide | KCN | α-Cyanoketone |

This table presents generalized reactions typical for α-haloketones.

Computational studies on similar α-haloketones, such as α-bromoacetophenone, have provided insight into the energetics and driving forces of these SN2 reactions. up.ac.zaup.ac.za These studies highlight the significant attractive interactions between the incoming nucleophile and the hydrogen atoms on the α-carbon during the initial stages of the reaction. up.ac.zaup.ac.za It is important to note that SN1 reactions are generally unfavorable for α-haloketones because they would form a less stable carbocation at the α-position, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com

The carbonyl group in this compound is an electrophilic center susceptible to nucleophilic addition and condensation reactions, similar to other ketones. Nucleophiles can attack the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Common reactions involving the carbonyl group include:

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CR₂) can convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

Aldol (B89426) Condensation: In the presence of a base, the ketone can potentially form an enolate at the α'-position (the methyl group on the other side of the carbonyl), which can then react with an aldehyde or another ketone. However, the presence of the acidic α-hydrogen (adjacent to both the carbonyl and chlorine) complicates this reactivity and often favors other pathways like the Favorskii rearrangement.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the reduction of the carbonyl group and the oxidation of the alkyl side chain.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 2-chloro-1-(4-methylphenyl)propan-1-ol. This transformation is typically achieved using hydride-based reducing agents. chemguide.co.uklibretexts.orglibretexts.org

The reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during workup to yield the alcohol. chemguide.co.uklibretexts.org

Table 2: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Formula | Typical Conditions | Selectivity Notes |

| Sodium Borohydride (B1222165) | NaBH₄ | Methanol or Ethanol solvent | A mild and selective reagent; does not reduce esters or carboxylic acids. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether or THF solvent, followed by careful aqueous workup | A very strong reducing agent; reduces ketones, aldehydes, esters, and carboxylic acids. libretexts.orgyoutube.com |

Reduction of a ketone like this compound results in the formation of a secondary alcohol. chemguide.co.uklibretexts.org

Oxidative transformations can target different parts of the molecule. Strong oxidizing agents can cleave the ketone, although this is often a harsh process. A more common oxidative pathway for this specific molecule involves the oxidation of the methyl group on the aromatic ring.

Primary and secondary alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This reaction would convert the 4-methylphenyl group into a 4-carboxyphenyl group, yielding 2-chloro-1-(4-carboxyphenyl)-1-propanone.

Furthermore, vigorous oxidation of ketones can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids with fewer carbon atoms. edubull.com For this compound, this could potentially yield 4-methylbenzoic acid and other fragments, depending on the reaction conditions.

Pericyclic and Rearrangement Reactions

The most significant rearrangement reaction for α-haloketones is the Favorskii rearrangement. wikipedia.orgorganicreactions.orgnrochemistry.com This reaction occurs when an α-haloketone with an α-hydrogen is treated with a base, such as a hydroxide (B78521) or alkoxide. wikipedia.orgorganicreactions.org The product is a carboxylic acid derivative (an acid, ester, or amide) with a rearranged carbon skeleton. organicreactions.orgresearchgate.net

The mechanism is generally believed to involve the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent attack by the basic nucleophile (e.g., hydroxide or alkoxide) opens the strained cyclopropanone ring to form a more stable carbanion, which is then protonated to give the final product. wikipedia.org

For this compound, treatment with a base like sodium hydroxide would be expected to yield a derivative of 2-(4-methylphenyl)propanoic acid. If an alkoxide base like sodium methoxide (B1231860) is used, the corresponding methyl ester would be formed. wikipedia.org

While the Favorskii rearrangement is the most prominent, other pericyclic reactions are a major class of concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.eduunina.it These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. dspmuranchi.ac.inox.ac.uk The formation of the cyclopropanone intermediate in the Favorskii rearrangement can itself be viewed as a 2-electron electrocyclization of a 1,3-dipole. wikipedia.org However, dedicated studies on other pericyclic reactions specifically involving this compound are not widely documented in general chemical literature.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The reactivity of the α-chloro ketone functionality in this compound makes it a valuable substrate for various metal-catalyzed transformations and cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbonyl group in such α-chloroketones can act as a directing group, enabling selective bond formation at the adjacent chloride-bearing carbon. acs.org

One significant transformation is the cross-coupling of α-chloroketones with organotin enolates, catalyzed by zinc halides, to synthesize γ-diketones (or 1,4-diketones). acs.orgnih.gov This reaction proceeds under mild conditions. acs.org The proposed mechanism involves an initial condensation between the tin enolate and the carbonyl carbon of the α-chloroketone to form an aldol-type intermediate. acs.orgnih.gov Subsequent transmetalation with the zinc halide catalyst generates a reactive zincate intermediate, which then undergoes rearrangement to form the 1,4-dicarbonyl compound and regenerate the catalyst. acs.org

Another powerful strategy for functionalizing α-chloroketones is metallaphotoredox catalysis. This dual catalytic approach can be employed for the α-arylation of a diverse range of activated alkyl chlorides, including α-chloroketones, with various aryl halides. nih.gov This method often utilizes an iridium-based photoredox catalyst in conjunction with a nickel cross-coupling catalyst. The reaction is predicated on a mechanism involving halogen atom abstraction from the α-chloroketone followed by radical capture by the nickel catalyst. nih.gov This approach is notable for its mild reaction conditions and broad substrate scope. nih.gov While palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, specific applications with this compound are not extensively detailed in the reviewed literature; however, the general reactivity of α-chloroketones suggests their potential as electrophilic partners in various palladium-catalyzed processes like the Suzuki, Negishi, or Stille couplings. wikipedia.org

The following table details representative conditions for a zinc-catalyzed cross-coupling reaction, illustrating a potential transformation pathway for this compound based on the reactivity of analogous α-chloroketones. acs.orgnih.gov

| Coupling Partners | Catalyst | Solvent | Temperature (°C) | Product Type |

| α-Chloroketone + Organotin Enolate | ZnCl₂ | Dichloromethane | 25 | γ-Diketone |

| α-Chloroketone + Aryl Bromide | [Ir(ppy)₂(dtbbpy)]PF₆ + NiBr₂·diglyme | DMF | 25 | α-Aryl Ketone |

This table presents generalized data for the class of α-chloroketones to illustrate the types of transformations possible.

Exploration of Radical Pathways in this compound Chemistry

The chemistry of this compound also involves important radical pathways, primarily centered on the cleavage of the carbon-chlorine bond. Reductive dehalogenation of α-halo ketones is a key transformation that can proceed via a radical mechanism. wikipedia.org This process is typically initiated by a single-electron transfer (SET) from a reducing agent (such as a metal or a photoredox catalyst) to the α-halo ketone. wikipedia.orgorganic-chemistry.org This generates a transient radical anion, which rapidly fragments to produce a halide anion and an α-keto radical intermediate. wikipedia.org This radical can then be further reduced to an enolate or participate in other radical chain processes. wikipedia.org

Visible-light-mediated photoredox catalysis offers a modern, metal-free approach to initiate these radical reactions. For instance, the dehalogenation of aromatic α-haloketones can be achieved under visible light irradiation in the presence of a hydrogen atom donor, such as Hantzsch ester, without the need for a metal catalyst. organic-chemistry.org Mechanistic studies suggest that these reactions proceed predominantly via a radical pathway. organic-chemistry.org

Furthermore, the metallaphotoredox-catalyzed α-arylation described in the previous section also fundamentally relies on a radical mechanism. nih.gov The excited-state photoredox catalyst initiates the process, leading to the generation of a bromine radical from an aryl bromide. This bromine radical then abstracts the chlorine atom from the α-chloroketone, generating the key α-keto radical. This radical is subsequently trapped by a low-valent nickel complex, entering the cross-coupling cycle to form the final α-aryl ketone product. nih.gov This merging of photoredox and metal catalysis highlights the synthetic utility of radical intermediates generated from α-chloroketones.

The table below summarizes different methodologies that can be used to initiate radical pathways for α-chloroketones like this compound.

| Reaction Type | Reagents/Conditions | Radical Generation Method |

| Reductive Dehalogenation | Sodium dithionite, Viologen catalyst | Electron-transfer catalyst |

| Photocatalytic Dehalogenation | Visible light, Hantzsch ester | Catalyst-free, visible light irradiation |

| Metallaphotoredox α-Arylation | Ir-photocatalyst, Ni-catalyst, Aryl bromide | Halogen atom abstraction by a bromine radical |

This table presents generalized data for the class of α-chloroketones to illustrate the types of radical pathways available.

Stereochemical Aspects and Asymmetric Synthesis Involving 2 Chloro 1 4 Methylphenyl 1 Propanone

Chirality at the Alpha-Carbon and Existence of Enantiomeric Forms

2-Chloro-1-(4-methylphenyl)-1-propanone is a chiral molecule due to the presence of a stereocenter at the carbon atom alpha to the carbonyl group (C2). This carbon is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and a 4-methylbenzoyl group. Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-2-Chloro-1-(4-methylphenyl)-1-propanone and (S)-2-Chloro-1-(4-methylphenyl)-1-propanone, based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral alpha-carbon dictates the molecule's interaction with other chiral entities and its behavior in stereoselective reactions. The synthesis of this compound without chiral control typically results in a racemic mixture, containing equal amounts of both enantiomers.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically enriched derivatives of this compound is a key objective for its application in stereospecific chemical synthesis. Methodologies are broadly classified as diastereoselective or enantioselective.

Diastereoselective synthesis involves reactions that create a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer over another. msu.edu For instance, the reduction of the carbonyl group in an enantiomerically pure sample of (R)- or (S)-2-Chloro-1-(4-methylphenyl)-1-propanone would yield a chiral alcohol. This reaction creates a new stereocenter at the carbonyl carbon, resulting in two possible diastereomeric products (e.g., (1R,2R) and (1S,2R) from the (R)-ketone).

The stereochemical outcome of such reactions is governed by the steric and electronic influence of the existing chiral center. Models such as the Felkin-Anh and Cram's rule are used to predict the major diastereomer formed upon nucleophilic addition to the carbonyl group. wikipedia.orglibretexts.org The relative sizes of the substituents on the alpha-carbon (chlorine, methyl, and hydrogen) guide the nucleophile to attack from the least sterically hindered face of the carbonyl.

Enantioselective catalysis is a powerful strategy for synthesizing a specific enantiomer of this compound from its prochiral precursor, 4'-methylpropiophenone (B145568). This is typically achieved through the asymmetric α-chlorination of the ketone. This approach utilizes a small amount of a chiral catalyst to create a chiral environment, directing the chlorinating agent to one face of the enolate intermediate over the other.

Various catalytic systems have been developed for the enantioselective α-halogenation of carbonyl compounds. organic-chemistry.org These include:

Organocatalysis : Chiral amines, such as proline and its derivatives, can catalyze the α-chlorination of ketones. organic-chemistry.orgprinceton.edu The catalyst forms a chiral enamine intermediate with the ketone, which then reacts enantioselectively with an electrophilic chlorine source like N-chlorosuccinimide (NCS). organic-chemistry.orgprinceton.edu

Metal Catalysis : Chiral complexes of transition metals (e.g., copper, nickel, zinc) with chiral ligands can effectively catalyze asymmetric chlorination reactions. mdpi.com The metal center coordinates with the ketone, and the chiral ligand environment dictates the facial selectivity of the chlorination.

| Catalyst Type | Example Catalyst/Ligand | Chlorine Source | General Applicability |

|---|---|---|---|

| Organocatalyst (Amine) | Proline Derivatives, Imidazolidinones | N-Chlorosuccinimide (NCS) | Asymmetric α-chlorination of aldehydes and ketones via enamine intermediates. organic-chemistry.orgprinceton.edu |

| Organocatalyst (Isothiourea) | HyperBTM | N-Chlorosuccinimide (NCS) | Enantioselective α-chlorination of activated esters under base-free conditions. nih.gov |

| Metal Catalyst (Zinc) | PyBidine-Zn(OAc)₂ | N-Chlorosuccinimide (NCS) | Asymmetric chlorination of β-ketoesters. mdpi.com |

| Metal Catalyst (Copper) | Bisoxazoline-Cu(II) | N-Chlorosuccinimide (NCS) | Enantioselective chlorination of β-ketoesters. |

Asymmetric Induction in Reactions of this compound

Asymmetric induction describes how a pre-existing chiral center in a molecule influences the creation of a new stereocenter. wikipedia.org In the case of an enantiomerically pure sample of this compound, the chiral α-carbon exerts significant control over the stereochemical outcome of reactions at the adjacent carbonyl group.

The Felkin-Anh model is widely used to predict the stereoselectivity of nucleophilic additions to α-chiral carbonyl compounds. libretexts.orguwindsor.cayoutube.com This model considers the steric hindrance of the three substituents on the α-carbon. To minimize steric strain in the transition state, the largest substituent orients itself perpendicular to the plane of the carbonyl group. The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent, following the Bürgi-Dunitz trajectory. uwindsor.cayoutube.com

For this compound, the substituents on the alpha-carbon are chlorine, methyl, and hydrogen. When an electronegative atom like chlorine is present, the "polar" Felkin-Anh model is often applied. This model suggests that the electronegative group acts as the "large" group due to stereoelectronic effects, where its anti-bonding orbital (σ) overlaps with the carbonyl's π orbital, lowering the LUMO energy and making that conformation more reactive. uwindsor.ca This directs the incoming nucleophile to the opposite face, leading to a predictable diastereomeric product.

Influence of Chiral Auxiliaries and Catalysts on Stereocontrol

Complete control over the stereochemical outcome of reactions involving this compound can be achieved through the strategic use of chiral auxiliaries and catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgresearchgate.netsigmaaldrich.com In the context of synthesizing chiral derivatives of this compound, one could start with 4-methylphenylpropionic acid and attach a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The resulting chiral imide can then be deprotonated to form a specific enolate geometry. Subsequent diastereoselective chlorination at the α-position is directed by the bulky auxiliary, which blocks one face of the enolate. Finally, the auxiliary can be removed to yield the enantiomerically enriched α-chloro acid, which can then be converted to the desired ketone.

Chiral Catalysts: As discussed in section 4.2.2, chiral catalysts are fundamental to stereocontrol, particularly in the enantioselective synthesis of the molecule itself. By forming a transient, diastereomeric complex with the substrate or a substrate-derived intermediate, the catalyst lowers the activation energy for the formation of one enantiomer over the other. msu.edu The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). For example, organocatalysts can form chiral enamines or iminium ions, while chiral Lewis acid catalysts activate the substrate and provide a defined chiral space for the reaction to occur. mdpi.com

| Method | Agent | Mechanism of Stereocontrol | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | Covalently bonded chiral group provides a steric block, forcing reaction on one face of an enolate. wikipedia.orgresearchgate.net | High diastereoselectivity in the formation of a new stereocenter. |

| Enantioselective Catalysis | Chiral Amines (e.g., Proline), Chiral Metal-Ligand Complexes | Transient formation of a chiral intermediate or transition state, lowering the energy pathway for one enantiomer. organic-chemistry.orgmdpi.com | High enantioselectivity in the formation of a chiral product from a prochiral substrate. |

| Asymmetric Induction | (R)- or (S)-2-Chloro-1-(4-methylphenyl)-1-propanone | The existing stereocenter sterically and electronically directs the approach of a reagent to a nearby reactive site (e.g., carbonyl). wikipedia.org | Diastereoselectivity in the formation of a second stereocenter. |

Advanced Analytical Characterization of 2 Chloro 1 4 Methylphenyl 1 Propanone and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 2-Chloro-1-(4-methylphenyl)-1-propanone, providing detailed information about its functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the methine proton (CH) alpha to the carbonyl and chlorine, the methyl protons of the propanone backbone, and the methyl protons on the aromatic ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include the carbonyl carbon, carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted positions), the carbon bearing the chlorine atom, and the two methyl carbons.

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195-200 |

| Aromatic C-H (ortho to C=O) | ~7.8-8.0 (d) | ~129-131 |

| Aromatic C-H (meta to C=O) | ~7.2-7.4 (d) | ~128-130 |

| Aromatic C-C=O | - | ~133-136 |

| Aromatic C-CH₃ | - | ~140-145 |

| Methine (CH-Cl) | ~5.2-5.4 (q) | ~55-60 |

| Methyl (CH₃-CH) | ~1.7-1.9 (d) | ~20-25 |

Note: Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions. (d=doublet, q=quartet, s=singlet)

2D NMR: To confirm assignments made from 1D spectra, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the methine proton (CH-Cl) and the adjacent methyl protons (CH₃-CH), confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal (e.g., linking the methine proton signal to the methine carbon signal).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov These two methods are complementary; a molecular vibration that is strong in the IR spectrum is often weak in the Raman spectrum, and vice versa. researchgate.net

For this compound, the key vibrational modes are associated with the carbonyl group, the aromatic ring, the C-Cl bond, and C-H bonds. The reactivity and structure of α-haloketones can be investigated using these spectroscopic methods. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates, resulting in a change in the molecule's dipole moment. The most prominent feature in the IR spectrum of this compound is the strong absorption band due to the carbonyl (C=O) group stretching vibration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For this compound, aromatic ring vibrations and symmetric stretches are often more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | IR/Raman | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | IR/Raman | 3000-2850 | Medium |

| C=O Stretch (Ketone) | IR | 1700-1680 | Strong |

| C=C Stretch (Aromatic Ring) | IR/Raman | 1610-1580, 1520-1450 | Medium-Strong |

| C-H Bend (Aliphatic) | IR | 1470-1450, 1380-1370 | Medium |

Note: The exact position of the C=O stretch is influenced by the electronegative chlorine atom on the alpha-carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. libretexts.org Aromatic ketones like this compound exhibit characteristic absorptions due to the promotion of electrons from lower energy orbitals to higher energy orbitals. msu.edujove.com

The principal electronic transitions observed for this compound are:

π → π* Transition: This is a high-energy, high-intensity transition involving the excitation of an electron from a bonding π orbital (associated with the aromatic ring and carbonyl group) to an antibonding π* orbital. libretexts.org This transition typically occurs at shorter wavelengths.

n → π* Transition: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an antibonding π* orbital. libretexts.orgmasterorganicchemistry.com This "forbidden" transition occurs at a longer wavelength. youtube.com

Conjugation between the aromatic ring and the carbonyl group lowers the energy gap between the HOMO and LUMO, shifting the absorption to longer wavelengths compared to non-conjugated systems. jove.comutoronto.ca

Expected Electronic Transitions

| Transition Type | Orbitals Involved | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | ~240-260 | High (>10,000) |

Note: λₘₐₓ and ε values are estimates and can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): The compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific analytical conditions.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecule to form a molecular ion (M⁺) and fragment into smaller, charged pieces. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint.

The molecular weight of this compound is 182.64 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184 with an intensity of about one-third that of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.

Key fragmentation pathways for α-haloketones include alpha cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. youtube.comlibretexts.org

Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 182/184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 119 | [C₈H₇O]⁺ | Loss of a •CH(Cl)CH₃ radical |

| 91 | [C₇H₇]⁺ | Loss of •C(=O)CH(Cl)CH₃; formation of tropylium (B1234903) ion |

Note: The base peak is often the most stable fragment, typically the acylium ion at m/z 119. libretexts.org

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally labile compounds, and it is widely used for analyzing aromatic ketones. shodex.com When coupled with a UV detector (HPLC-UV), it provides both separation and quantification.

Reversed-Phase HPLC: For a moderately polar compound like this compound, reversed-phase HPLC is the most common mode. phenomenex.combme.hu

Stationary Phase: A non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970) column, is used. phenomenex.com

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from impurities.

UV Detection: The eluent from the column passes through a UV detector set to a wavelength where the analyte absorbs strongly. Based on the UV-Vis data, a wavelength corresponding to the π → π* transition (e.g., ~254 nm) would be chosen for high sensitivity detection and quantification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise purity assessment. This method is effective for separating aromatic compounds from related substances. helixchrom.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. This accuracy allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₁ClO, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculation provides a highly precise theoretical value that can be compared against experimental results from an HRMS instrument. The confirmation of the measured accurate mass to within a few parts per million (ppm) of the theoretical value provides unambiguous confirmation of the compound's elemental composition.

Research Findings:

While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, the theoretical accurate mass is well-established based on its molecular formula. chemsrc.comresearchgate.net An experimental analysis would involve techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap. The resulting data would be presented as a high-resolution mass spectrum, where the measured mass of the protonated molecule ([M+H]⁺) is determined with high accuracy.

Below is a table illustrating the expected results from an HRMS analysis of the target compound.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Theoretical Exact Mass (Monoisotopic) | 182.04985 Da |

| Expected Adduct (e.g., in ESI+) | [M+H]⁺ |

| Expected Accurate Mass of Adduct | 183.05768 Da |

This table is generated based on theoretical calculations and represents the expected outcome of an HRMS experiment.

Crystallographic Analysis for Solid-State Structure Determination

Research Findings:

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, to illustrate the depth of information provided by this technique, the crystallographic data of a closely related structural derivative, 2-chloro-N-(p-tolyl)propanamide , can be examined. This compound shares the key 4-methylphenyl (p-tolyl) group and the 2-chloropropanoyl moiety, differing by the presence of an amide linkage instead of a ketone. The analysis of this derivative provides valuable insight into the likely solid-state interactions and conformations that could be expected for the target ketone.

A study published in Acta Crystallographica Section E details the crystal structure of 2-chloro-N-(p-tolyl)propanamide. researchgate.netnih.govnih.govresearchgate.net The analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. In the crystal, molecules are linked into chains by N—H···O hydrogen bonds, and these chains form stacks that exhibit weak C—Cl···O=C halogen bonding and C—H···π interactions. nih.govnih.gov

The detailed crystallographic data for this derivative are summarized in the interactive table below.

| Crystal Data | Value |

| Compound Name | 2-chloro-N-(p-tolyl)propanamide |

| Molecular Formula | C₁₀H₁₂ClNO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.5119 (3) |

| b (Å) | 9.6885 (4) |

| c (Å) | 21.8439 (8) |

| Volume (ų) | 2013.05 (13) |

| Z | 8 |

Data sourced from the crystallographic study of 2-chloro-N-(p-tolyl)propanamide, a structural derivative of the target compound. nih.gov

This detailed structural information is crucial for understanding the intermolecular forces that govern the packing of molecules in the solid state, which in turn influences physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 2 Chloro 1 4 Methylphenyl 1 Propanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net This method is favored for its balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules. youtube.com DFT calculations are used to determine the ground-state electronic energy and electron density, from which numerous molecular properties can be derived. For related aromatic ketones and chloro-substituted compounds, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), have been successfully applied to predict molecular properties. nih.govnih.govmaterialsciencejournal.org

A fundamental step in computational analysis is geometry optimization, a process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, most stable conformation of a molecule. youtube.com Using DFT, the geometry of 2-Chloro-1-(4-methylphenyl)-1-propanone can be optimized to predict key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. semanticscholar.orgresearchgate.net

These calculated parameters provide a detailed picture of the molecule's spatial structure. For instance, calculations would reveal the precise lengths of the carbonyl C=O bond, the C-Cl bond, and the bonds within the tolyl group. The dihedral angle between the plane of the phenyl ring and the propanone side chain is a critical parameter that influences the molecule's steric and electronic properties. While specific experimental crystal structure data for this exact molecule is not widely published, studies on analogous compounds like 2-chloro-N-(p-tolyl)propanamide show how factors like crystal packing can influence these parameters. nih.govresearchgate.net The optimized geometry serves as the foundation for subsequent calculations of other properties, including vibrational frequencies and electronic transitions. researchgate.net

Table 1: Representative Predicted Structural Parameters for an Aromatic Ketone (Note: This table is illustrative of typical parameters obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.)

| Parameter | Description | Typical Calculated Value (Å or °) |

| r(C=O) | Carbonyl bond length | ~1.22 Å |

| r(C-Cl) | Carbon-chlorine bond length | ~1.80 Å |

| r(C-C)carbonyl-phenyl | Bond length between carbonyl C and phenyl C | ~1.49 Å |

| ∠(O=C-C)propanone | Bond angle in the propanone chain | ~120° |

| ∠(C-C-Cl)propanone | Bond angle involving the chlorine atom | ~110° |

| τ(C-C-C=O) | Dihedral angle of the propanone backbone | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com

DFT calculations can determine the energies of these frontier orbitals (EHOMO and ELUMO). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations yielded a HOMO energy of -5.9865 eV, a LUMO energy of -1.9842 eV, and an energy gap of 4.0023 eV. nih.gov

From the HOMO and LUMO energies, other important electronic properties can be calculated:

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2. A more negative chemical potential indicates greater stability. acs.org

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is approximated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Table 2: Key Electronic Properties Derived from FMO Analysis

| Property | Formula | Significance |

| HOMO Energy (EHOMO) | DFT Calculation | Relates to electron-donating ability (nucleophilicity) |

| LUMO Energy (ELUMO) | DFT Calculation | Relates to electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be predicted. rsc.org These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and other method-specific factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, such calculations would predict the characteristic vibrational modes associated with its functional groups. These include:

A strong C=O stretching vibration, typically found in the 1680-1700 cm⁻¹ region for aromatic ketones.

C-Cl stretching and bending vibrations, which generally appear in the lower frequency region of the spectrum (500-800 cm⁻¹). researchgate.net

Aromatic C-H and C=C stretching vibrations from the p-tolyl group.

Aliphatic C-H stretching and bending vibrations from the methyl and propanone groups.

Comparing the computed spectrum with an experimental one allows for a detailed and reliable assignment of the observed absorption bands to specific molecular motions. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Note: This table presents expected frequency ranges for the key functional groups in this compound based on DFT studies of analogous molecules.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | p-Tolyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH3, -CH(Cl)- | 2850 - 3000 |

| C=O Stretch | Ketone | 1680 - 1700 |

| C=C Stretch (Aromatic) | p-Tolyl Ring | 1450 - 1600 |

| C-Cl Stretch | Chloropropane | 500 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govaps.orgliverpool.ac.uk The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions has advanced significantly, with modern approaches achieving mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C. nih.gov Such calculations are invaluable for:

Confirming the structure of a newly synthesized compound by comparing the predicted spectrum with the experimental one.

Assigning specific resonances in complex spectra where experimental data alone may be ambiguous. mdpi.com

Distinguishing between different isomers or conformers of a molecule. mdpi.comresearchgate.net

Mechanistic Simulations and Reaction Pathway Elucidation

Beyond static molecular properties, computational chemistry is used to explore the dynamics of chemical reactions. escholarship.org Since this compound is a key intermediate in the synthesis of other compounds, such as the stimulant mephedrone, understanding the mechanisms of reactions it undergoes is of significant interest. chemicalbook.com

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). According to transition state theory, the rate of a reaction is primarily determined by the energy barrier (activation energy) between the reactants and the transition state.

DFT calculations can be used to map out the potential energy surface of a reaction, locating the minimum energy structures of reactants and products, as well as the saddle point structure corresponding to the transition state. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For this compound, a common reaction would be nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. Mechanistic simulations would:

Model the approach of the nucleophile to the substrate.

Locate the geometry and energy of the transition state.

Calculate the activation energy for the reaction.

This information provides a detailed, atomistic understanding of the reaction pathway, helping to rationalize why certain products are formed and to predict how changes in the reactants or conditions might affect the reaction outcome.

Reaction Coordinate Analysis

A comprehensive understanding of the chemical transformations involving this compound can be achieved through the computational analysis of reaction coordinates. This approach maps the energetic landscape of a reaction, identifying the minimum energy path from reactants to products. Key points along this path include transition states, which represent the highest energy barrier that must be overcome for the reaction to proceed, and any intermediates that may be formed.

For this compound, a pertinent reaction to analyze is the nucleophilic substitution at the α-carbon, where the chlorine atom is displaced. Theoretical studies on similar α-haloketones suggest that the mechanism can proceed through different pathways, such as an SN2 mechanism. Density Functional Theory (DFT) is a commonly employed computational method for these analyses. nih.govmdpi.com

A hypothetical reaction coordinate diagram for the SN2 substitution on this compound with a generic nucleophile (Nu-) would illustrate the change in the system's energy as the nucleophile approaches the α-carbon and the chloride ion departs. The transition state would feature a pentacoordinate carbon atom with partially formed and partially broken bonds to the incoming nucleophile and the leaving group, respectively.

Computational calculations would provide the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. Furthermore, these studies can elucidate the influence of the 4-methylphenyl group and the carbonyl group on the reactivity of the α-carbon. The electron-withdrawing nature of the carbonyl group is expected to stabilize the transition state, thereby facilitating the substitution reaction.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Transition State | +15.0 to +25.0 |

| Products | Variable (dependent on the nucleophile) |

Note: The values in this table are illustrative and would require specific quantum mechanical calculations for accurate determination.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and intermolecular interactions of this compound in various environments, such as in a solvent or interacting with other molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

A crucial component for accurate MD simulations is the development of a reliable force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.govj-octa.com For a molecule like this compound, the force field would need to accurately describe bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

MD simulations could be employed to study several aspects of this compound's behavior:

Solvation: By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one can study the structure of the solvation shell, the strength of solute-solvent interactions, and the diffusion of the molecule through the solvent.

Conformational Analysis: MD simulations can explore the different conformations of the molecule that are accessible at a given temperature, providing insights into its flexibility and the relative populations of different conformers.

Intermolecular Interactions: In simulations with other molecules, MD can reveal the preferred modes of interaction, such as hydrogen bonding (if applicable with the interacting species) or π-stacking involving the aromatic ring.

The results of these simulations can provide a microscopic understanding of the macroscopic properties of the compound, such as its solubility, viscosity, and transport properties.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models are based on the principle that the reactivity of a molecule is determined by its structural and electronic properties. For a series of related ketones, including this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific chemical transformation.

The development of a QSRR model typically involves the following steps:

Data Set: A collection of compounds with experimentally determined reactivity data is required.

Molecular Descriptors: A set of numerical values that describe the structural and electronic features of the molecules is calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the molecular descriptors and the reactivity. sciepub.com

Validation: The predictive power of the model is assessed using statistical techniques, such as cross-validation and external validation with a test set of compounds.

For this compound, relevant molecular descriptors in a QSRR model for a nucleophilic substitution reaction might include:

Electronic Descriptors: The partial charge on the α-carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness around the reaction center.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Table 2: Hypothetical Molecular Descriptors for a QSRR Study Including this compound

| Compound | Reactivity (log k) | LUMO Energy (eV) | Partial Charge on Cα | Steric Parameter (Es) |

| 1-Phenyl-1-propanone | -2.5 | -1.2 | +0.15 | -0.5 |

| 1-(4-methylphenyl)-1-propanone | -2.7 | -1.1 | +0.14 | -0.6 |

| 2-Chloro-1-phenyl-1-propanone | -1.0 | -1.8 | +0.25 | -0.8 |

| This compound | -1.2 | -1.7 | +0.24 | -0.9 |

Note: The values in this table are for illustrative purposes to demonstrate the concept of a QSRR model. Actual values would need to be calculated using appropriate software and correlated with experimental reactivity data.

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical properties.

Applications in Advanced Organic Synthesis Beyond Basic Intermediacy

Role in the Synthesis of Complex Organic Molecules

The structural features of 2-chloro-1-(4-methylphenyl)-1-propanone make it an important precursor for constructing more complex molecular architectures. The chlorine atom, positioned alpha to a carbonyl group, is activated for nucleophilic substitution, while the carbonyl group itself is amenable to a variety of addition and condensation reactions. This allows for the sequential or tandem introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

Key transformations leveraging this compound include its reaction with various nucleophiles to replace the chlorine atom, leading to the formation of α-substituted ketones such as α-amino ketones, α-hydroxy ketones, and α-thio ketones. These products are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, the substitution of the chloro group with an amine is a critical step in the synthesis of certain cathinone (B1664624) derivatives. chemicalbook.com Furthermore, the carbonyl group can be targeted for reductions, Grignard reactions, or Wittig-type olefinations to further elaborate the molecular structure.

| Reactant/Reagent | Reaction Type | Resulting Functional Group/Structure | Significance |

|---|---|---|---|

| Amine (R₂NH) | Nucleophilic Substitution | α-Amino ketone | Precursor to amino alcohols and various heterocyclic compounds. |

| Thiol (RSH) | Nucleophilic Substitution | α-Thio ketone | Intermediate for sulfur-containing heterocycles. |

| Sodium Borohydride (B1222165) (NaBH₄) | Carbonyl Reduction | Chlorohydrin | Valuable chiral or achiral building block for epoxides and diols. |

| Enolates | C-C Bond Formation (Alkylation) | 1,4-Dicarbonyl Compound | Key intermediate for cyclopentenones (via aldol (B89426) condensation) and furans. |

Precursor for Heterocyclic Compounds (e.g., pyrazoles, thiazoles)

α-Haloketones are indispensable starting materials for the synthesis of a wide array of heterocyclic compounds due to their ability to provide a three-atom C-C-O or C-C-X fragment for cyclization reactions. nih.gov this compound is particularly useful in this regard for creating substituted pyrazoles and thiazoles.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods utilize the reaction of a 1,3-dicarbonyl compound or an equivalent with a hydrazine (B178648) derivative. youtube.com this compound can act as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction with hydrazine or substituted hydrazines proceeds via initial substitution of the chlorine, followed by condensation with the ketone and subsequent cyclization and aromatization to yield highly substituted pyrazoles. organic-chemistry.org The substitution pattern of the final pyrazole can be controlled by the choice of the hydrazine reactant.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. nih.govijper.org In this context, this compound reacts with a thioamide, wherein the sulfur atom acts as a nucleophile attacking the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method allows for the direct synthesis of 2,4-disubstituted thiazoles.

| Target Heterocycle | Co-reactant | General Reaction Name | Resulting Product Structure |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) or Phenylhydrazine (PhNHNH₂) | Knorr Pyrazole Synthesis (variant) | 3-Methyl-4-(4-methylphenyl)-1H-pyrazole or 1-Phenyl-3-methyl-4-(4-methylphenyl)-1H-pyrazole |

| Thiazole | Thiourea (H₂NCSNH₂) | Hantzsch Thiazole Synthesis | 2-Amino-4-(4-methylphenyl)-5-methylthiazole |

| Thiazole | Thioacetamide (CH₃CSNH₂) | Hantzsch Thiazole Synthesis | 2,5-Dimethyl-4-(4-methylphenyl)thiazole |

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. taylorfrancis.com The functional group array of this compound makes it a suitable component for certain MCRs designed to produce complex heterocyclic structures.

While specific named MCRs prominently featuring this exact compound are not extensively documented, its role as an α-haloketone allows its inclusion in various MCRs that generate scaffolds such as highly substituted imidazoles, oxazoles, or other heterocycles. For instance, in a four-component reaction, an α-haloketone can react with an amine, an aldehyde, and an isocyanide (an Ugi-type variation) or with an amine and a source of cyanide and ammonia (B1221849) (a Strecker-type variation) to build complex acyclic or cyclic products. The α-chloro ketone serves as the oxo-component and as an electrophile, enabling the formation of multiple bonds in a single pot.